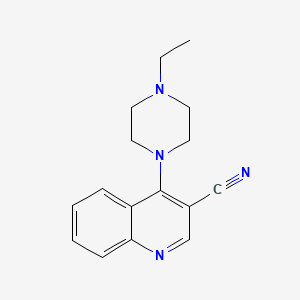

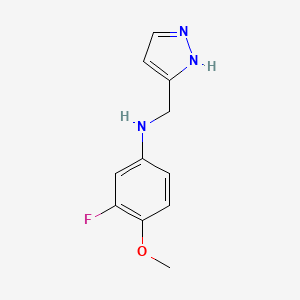

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile, also known as EPCQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPCQ belongs to the class of quinoline derivatives, which have been studied extensively for their diverse biological activities.

Mecanismo De Acción

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile involves its interaction with various molecular targets in cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile binds to DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also inhibits the activity of protein kinases, which regulate cell signaling pathways that promote cell growth and survival. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile disrupts the cell cycle progression by inducing cell cycle arrest at the G2/M phase. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also modulates the expression of various genes involved in cancer progression, including the tumor suppressor p53 and the oncogene c-Myc.

Biochemical and Physiological Effects:

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been shown to have various biochemical and physiological effects in cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile induces oxidative stress by increasing the production of reactive oxygen species, which can damage cellular components such as proteins and DNA. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also activates the unfolded protein response, which is a cellular stress response that regulates protein folding and degradation. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile modulates the expression of various cytokines and chemokines, which are involved in immune responses and inflammation. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also affects the metabolism of cancer cells by inhibiting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has several advantages for lab experiments. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile is readily synthesized and purified, making it accessible for research purposes. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been extensively studied in vitro, providing a wealth of information on its biological activities and mechanism of action. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has also been evaluated in vivo in animal models, demonstrating its potential as a therapeutic agent. However, there are also limitations to using 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in lab experiments. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has not been evaluated in clinical trials, so its efficacy and safety in humans are unknown. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile may also have off-target effects on other molecular targets, which could complicate its use as a therapeutic agent.

Direcciones Futuras

There are several future directions for 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile research. One direction is to evaluate the efficacy of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in preclinical models of cancer, including xenograft models and patient-derived organoids. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in animal models, including its absorption, distribution, metabolism, and excretion. A third direction is to identify biomarkers that can predict the response of cancer cells to 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile, which could improve patient selection for clinical trials. A fourth direction is to explore the potential of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile as a combination therapy with other anticancer agents, which could enhance its efficacy and reduce its toxicity. Overall, 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has shown promise as a novel anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with ethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile as a yellow solid. The purity of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile can be enhanced through recrystallization or chromatographic purification.

Aplicaciones Científicas De Investigación

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been studied for its potential as an anticancer agent. In vitro studies have shown that 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.

Propiedades

IUPAC Name |

4-(4-ethylpiperazin-1-yl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-2-19-7-9-20(10-8-19)16-13(11-17)12-18-15-6-4-3-5-14(15)16/h3-6,12H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQYZPQACGAQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)

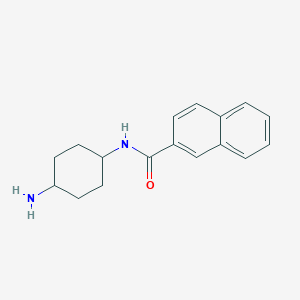

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

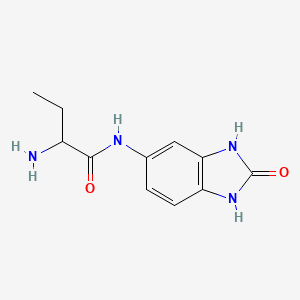

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)

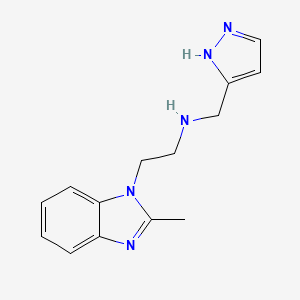

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)

![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)